N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a substituted imidazole moiety via a sulfanyl-acetamide bridge. The benzodioxin group contributes to electron-rich aromaticity, while the imidazole ring is substituted with 4-methoxyphenyl and 4-methylphenyl groups, which may enhance lipophilicity and modulate intermolecular interactions.
Such compounds are typically evaluated for antimicrobial and antifungal activities, with substituents on aromatic rings playing a critical role in efficacy and selectivity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-17-3-5-19(6-4-17)26-29-25(18-7-10-21(32-2)11-8-18)27(30-26)35-16-24(31)28-20-9-12-22-23(15-20)34-14-13-33-22/h3-12,15H,13-14,16H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFNXZAVXBXGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxin moiety and an imidazole derivative. The structural formula can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some derivatives of benzodioxin compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may provide protective effects against neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The imidazole moiety is known to interact with various protein kinases, potentially leading to altered signaling pathways associated with cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its cytotoxic effects on tumor cells.
- Receptor Binding Affinity : Studies have indicated that this compound has a high affinity for certain neurotransmitter receptors, which may explain its neuroprotective potential.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Activity
In vitro assays showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations that inhibit bacterial growth without significant cytotoxicity to human cells.
Case Study 3: Neuroprotection
In animal models of neurodegeneration, administration of the compound resulted in decreased neuronal loss and improved cognitive function. This effect was associated with enhanced antioxidant defenses and reduced inflammation in the brain.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Antioxidant Activity : It has been shown to effectively scavenge free radicals, which can reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
- Anti-inflammatory Effects : Research indicates that the compound inhibits key inflammatory mediators such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases like arthritis and other autoimmune conditions.
- Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is characterized by:
- Absorption : The compound is likely absorbed from the gastrointestinal tract.
- Metabolism : It is metabolized in the liver, with potential pathways involving conjugation reactions.
- Excretion : The compound is expected to be excreted through bile or feces, similar to other sulfonamide derivatives.
Therapeutic Applications
Given its biological activities and mechanisms of action, this compound has potential applications in several therapeutic areas:
| Application Area | Potential Use |
|---|---|
| Anti-inflammatory | Treatment of rheumatoid arthritis |
| Antimicrobial | Development of new antibiotics |
| Antioxidant | Prevention of oxidative stress-related diseases |
| Anticancer | Exploration as a novel anticancer agent |
Case Studies and Research Findings
Several studies have explored the efficacy of compounds similar to this compound:
- A study highlighted the synthesis and evaluation of related compounds showing promising antimicrobial and anticancer activities against various cell lines, indicating a broader application for derivatives of this structure in cancer therapy .
- Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating significant inhibition of inflammatory markers in vitro .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences and Functional Group Impact
The target compound differs from structurally related acetamide derivatives in two key aspects:
Sulfur-containing functional groups: Unlike sulfonamide-linked analogs (e.g., compounds 7a-l in ), the sulfanyl group in the target compound may reduce hydrogen-bonding capacity compared to sulfonamides (-SO₂NH-), which are known to form robust intermolecular interactions . This could influence solubility, crystal packing, and bioavailability.
Substituent effects : The 4-methoxyphenyl and 4-methylphenyl groups on the imidazole ring contrast with substituents like 3,5-dimethylphenyl or halogenated phenyl groups in analogs. Methoxy groups enhance electron density and may improve membrane permeability, while methyl groups contribute to hydrophobic interactions .
Physicochemical and Crystallographic Properties
Hydrogen-bonding patterns, as discussed in , are critical for crystal stability and solubility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, benzodioxin-6-amine derivatives are reacted with sulfonyl chlorides or bromoacetamides under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to form sulfonamide or thioacetamide linkages. Lithium hydride (LiH) in dimethylformamide (DMF) is often used as a catalyst for alkylation steps . Reaction progress is monitored via TLC, and products are purified by precipitation in ice-water followed by filtration and drying.
Q. How is structural characterization performed for this compound and its intermediates?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=O, N-H stretches).
- ¹H NMR : For resolving aromatic protons, methyl/methoxy groups, and sulfur-linked acetamide moieties.
- Elemental analysis (CHN) : To validate molecular formula and purity .
- Mass spectrometry (EIMS) : For molecular weight confirmation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : For acetylcholinesterase or α-glucosidase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity).
- Antibacterial testing : Via agar diffusion or microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Antioxidant studies : DPPH radical scavenging assays to quantify free radical inhibition .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) can determine bond lengths, angles, and hydrogen-bonding patterns. For example, hydrogen-bonding graph-set analysis (e.g., R₂²(8) motifs) can reveal supramolecular packing trends . Dynamic pH control during crystallization may improve crystal quality .
Q. What statistical approaches address contradictions in biological activity data across analogs?
- Methodological Answer :
- Multivariate analysis : Principal Component Analysis (PCA) to identify structural features correlating with activity.
- Dose-response modeling : IC₅₀/EC₅₀ calculations with nonlinear regression (e.g., Hill equation).
- Error analysis : Use of triplicate experiments and ANOVA to assess significance of variations .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibitory potency?
- Methodological Answer :
- Substituent variation : Systematic replacement of 4-methoxyphenyl or 4-methylphenyl groups to modulate steric/electronic effects.
- Molecular docking : Tools like AutoDock Vina to predict binding modes with target enzymes (e.g., α-glucosidase).
- Free-energy perturbation (FEP) : Computational evaluation of substituent impacts on binding affinity .
Q. What strategies mitigate challenges in characterizing sulfur-containing intermediates (e.g., sulfanylacetamides)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
